2,2,2-trifluoro-1-(2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)ethanone
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Overview
Description
2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl, indole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors One common approach involves the reaction of 2-methylindole with a suitable alkylating agent to introduce the ethyl group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This can lead to modulation of protein function and subsequent biological effects. The indole moiety can also interact with various receptors and enzymes, contributing to the compound’s overall activity[7][7].
Comparison with Similar Compounds
Similar Compounds
2,2,2-TRIFLUORO-1-(1-METHYL-1H-INDOL-3-YL)ETHANOL: Similar structure but with an alcohol group instead of a ketone.
2,2,2-TRIFLUORO-N-METHYLACETAMIDE: Contains a trifluoromethyl group but lacks the indole and phenoxy groups.
Uniqueness
The uniqueness of 2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the indole and phenoxy groups contribute to its potential biological activity .
Properties
Molecular Formula |
C23H24F3NO2 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C23H24F3NO2/c1-14(2)17-10-9-15(3)13-20(17)29-12-11-27-16(4)21(22(28)23(24,25)26)18-7-5-6-8-19(18)27/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
WRKLSQSUAVXKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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